molecular formula C8H12O2 B2707311 (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 21448-77-1

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2707311
CAS No.: 21448-77-1
M. Wt: 140.182
InChI Key: PNTAWGJKWLLAAW-ZMONIFLSSA-N
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Description

(1R,6S)-bicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloisomerization of 1,6-enynes, catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and bicyclo[4.1.0]heptenes .

Uniqueness

What sets (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1S,6R)-bicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTAWGJKWLLAAW-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21448-77-1
Record name rac-(1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylic acid
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